molecular formula C21H28ClNO2 B5000982 1-(2,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride

1-(2,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride

Cat. No.: B5000982
M. Wt: 361.9 g/mol
InChI Key: IGMGKEAQHVNMQJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzylamine is an amine nucleophile . It has a linear formula of (CH3O)2C6H3CH2NH2 . The CAS Number is 20781-20-8 . It has a molecular weight of 167.21 .


Synthesis Analysis

2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile .


Molecular Structure Analysis

The SMILES string for 2,4-Dimethoxybenzylamine is COc1ccc(CN)c(OC)c1 .


Chemical Reactions Analysis

2,4-Dimethoxybenzylamine is used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may be used in the following studies: As an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .


Physical and Chemical Properties Analysis

The refractive index of 2,4-Dimethoxybenzylamine is n20/D 1.549 (lit.) . It has a boiling point of 140 °C/1 mmHg (lit.) and a density of 1.113 g/mL at 25 °C (lit.) .

Safety and Hazards

The safety information for 2,4-Dimethoxybenzylamine includes the following hazard statements: H314 . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Future Directions

As for future directions, 2,4-Dimethoxybenzylamine could potentially be used in the total synthesis of (-)-muraymycin (MRY) D2 and its epimer, the antibacterial nucleoside natural product . It could also be used in the two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction , and in the synthesis of N-hydroxythiourea and anti-HIV-1 agents .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-23-19-11-10-17(20(14-19)24-2)15-22-16-21(12-6-7-13-21)18-8-4-3-5-9-18;/h3-5,8-11,14,22H,6-7,12-13,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMGKEAQHVNMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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